3,3-Dimethylpyrrolidine-2,4-dione
Overview
Description
3,3-Dimethylpyrrolidine-2,4-dione is an organic compound with the molecular formula C6H9NO2. It is a derivative of pyrrolidine, characterized by the presence of two carbonyl groups at the 2 and 4 positions and two methyl groups at the 3 position. This compound is known for its stability and versatility in various chemical reactions .
Mechanism of Action
Target of Action
3,3-Dimethylpyrrolidine-2,4-dione primarily targets enzymes involved in the biosynthesis of tetramic acids. These enzymes, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), play crucial roles in the formation of the tetramic acid moiety, which is essential for the compound’s biological activity .
Mode of Action
The compound interacts with its targets by inhibiting the activity of PKS and NRPS enzymes. This inhibition occurs through the binding of this compound to the active sites of these enzymes, preventing the formation of the tetramic acid ring. This interaction disrupts the normal biosynthetic process, leading to a decrease in the production of bioactive tetramic acids .
Biochemical Pathways
The inhibition of PKS and NRPS enzymes affects several biochemical pathways, particularly those involved in the synthesis of secondary metabolites. The disruption of these pathways results in a reduction of bioactive compounds, which can have downstream effects on cellular processes such as antibiotic production, antitumor activity, and other bioactivities associated with tetramic acids .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed efficiently due to its small molecular size and lipophilicity. It is distributed widely in the body, reaching various tissues and organs. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. Excretion is mainly through the kidneys, with a significant portion of the compound being eliminated in the urine .
Result of Action
At the molecular level, the inhibition of PKS and NRPS enzymes by this compound leads to a decrease in the production of tetramic acids. This reduction in bioactive compounds can result in diminished antibiotic, antitumor, and antifungal activities. At the cellular level, the compound’s action can lead to altered cellular metabolism and reduced growth of pathogenic microorganisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels or high temperatures can lead to the degradation of the compound, reducing its effectiveness. Additionally, the presence of other chemicals or compounds can either enhance or inhibit its activity by affecting its binding to target enzymes or altering its pharmacokinetic properties .
: Based on the biosynthetic pathway analysis of tetramic acids and the role of PKS and NRPS enzymes. : General pharmacokinetic principles and the properties of similar compounds.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylpyrrolidine-2,4-dione can be synthesized through the condensation of pyrrolidine-2,4-dione with methyl ethyl ketone. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3,3-Dimethylpyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpyrrolidine-2,5-dione: Similar in structure but with different positioning of the carbonyl groups.
Pyrrolidine-2,4-dione: Lacks the methyl groups at the 3 position.
3-Methylpyrrolidine-2,4-dione: Contains only one methyl group at the 3 position.
Uniqueness
3,3-Dimethylpyrrolidine-2,4-dione is unique due to the presence of two methyl groups at the 3 position, which enhances its stability and reactivity compared to its analogs. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,3-dimethylpyrrolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2)4(8)3-7-5(6)9/h3H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXYCXQWVROGBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574708 | |
Record name | 3,3-Dimethylpyrrolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6495-64-3 | |
Record name | 3,3-Dimethylpyrrolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylpyrrolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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